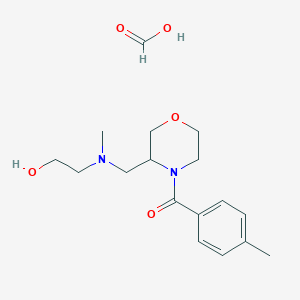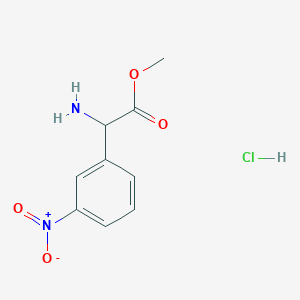
Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride: is an organic compound with the molecular formula C9H10N2O4·HCl. It is a derivative of phenylacetic acid and contains both an amino group and a nitro group on the benzene ring. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of this compound typically begins with the nitration of methyl phenylacetate. This involves treating methyl phenylacetate with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3-position of the phenyl ring.
Amination Reaction: The nitro group in the resulting compound is then reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving large-scale reactors. The nitration and amination reactions are carefully controlled to ensure high yield and purity. The final product is then crystallized and purified to obtain this compound in its pure form.
Types of Reactions:
Oxidation: The nitro group in the compound can be further oxidized to form a nitroso group or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group, as mentioned earlier.
Substitution: The amino group can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Iron (Fe) and hydrochloric acid (HCl) or catalytic hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3).
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
Chemistry: Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: It serves as a precursor in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals. Medicine: The compound is used in the development of drugs that target specific biological pathways, such as those involved in inflammation and pain management. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The compound exerts its effects through its interaction with molecular targets and pathways. The presence of both amino and nitro groups allows it to participate in various biochemical reactions. The exact mechanism of action depends on the specific application, but it often involves the modulation of enzyme activity or the disruption of cellular processes.
類似化合物との比較
Methyl 2-amino-2-(4-nitrophenyl)acetate hydrochloride: Similar structure but with the nitro group at the 4-position.
Methyl 2-amino-2-(2-nitrophenyl)acetate hydrochloride: Similar structure but with the nitro group at the 2-position.
Uniqueness: Methyl 2-amino-2-(3-nitrophenyl)acetate hydrochloride is unique due to the specific position of the nitro group on the phenyl ring, which influences its chemical reactivity and biological activity.
特性
IUPAC Name |
methyl 2-amino-2-(3-nitrophenyl)acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8(10)6-3-2-4-7(5-6)11(13)14;/h2-5,8H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAIWWDGATYXNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-cyclopropyl-1-{1-[6-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1H-1,3-benzodiazole](/img/structure/B2855590.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-N'-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2855591.png)
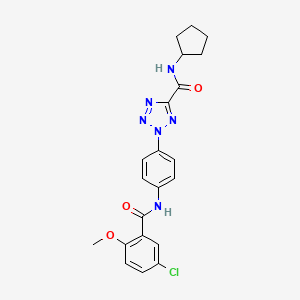
![1-[1-(2-Methoxyethyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine](/img/structure/B2855593.png)
![1-[1-(Benzoyloxy)-2-methyl-2-propen-1-yl]pyridinium tetrafluoroborate](/img/structure/B2855594.png)
![tert-butyl N-[1-(3,4-difluorophenyl)-1-hydroxypropan-2-yl]carbamate](/img/structure/B2855595.png)
![N-[(5-Bromo-1,3-thiazol-2-yl)methyl]-2-(1,3-thiazol-2-yl)ethanamine;hydrochloride](/img/structure/B2855596.png)
![5-benzyl-3-(4-(dimethylamino)phenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2855598.png)
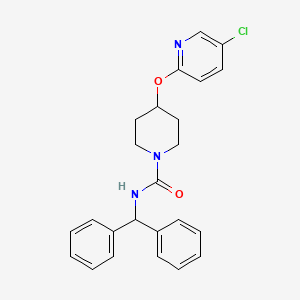
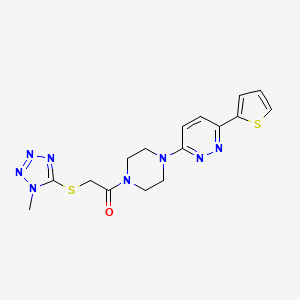
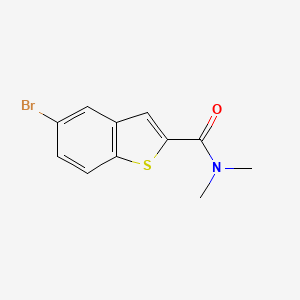
![N-(tert-butyl)-4-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamido)methyl)piperidine-1-carboxamide](/img/structure/B2855610.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(2-fluorophenyl)acetamide](/img/structure/B2855612.png)
